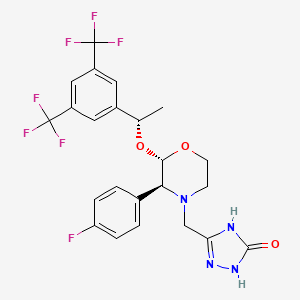

5-(((2S,3S)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one

Descripción general

Descripción

Isomer of Aprepitant

Mecanismo De Acción

Target of Action

It’s known that similar compounds often interact with specific proteins or enzymes in the body, which play a crucial role in various biological processes .

Mode of Action

The mode of action of (1S,2S,3S)-Aprepitant involves its interaction with its targets, leading to changes in the biochemical processes within the cells

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects that can alter cellular functions .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular levels, influencing cell growth, survival, and other functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S,2S,3S)-Aprepitant. These factors can include temperature, pH, the presence of other compounds, and more . .

Actividad Biológica

The compound 5-(((2S,3S)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic molecule with potential pharmacological applications. It is structurally related to aprepitant, a well-known antiemetic agent used primarily in the prevention of chemotherapy-induced nausea and vomiting. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H22F6N4O3

- Molecular Weight : 516.44 g/mol

- CAS Number : 170729-76-7

The biological activity of this compound is largely attributed to its interaction with neurokinin receptors, particularly the NK1 receptor. Aprepitant and its derivatives function as selective antagonists of the NK1 receptor, which plays a critical role in the emetic response mediated by substance P. By inhibiting this receptor, the compound can effectively reduce nausea and vomiting.

Antiemetic Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiemetic properties. A study involving animal models showed that administration of this compound resulted in a marked decrease in vomiting episodes following chemotherapy treatment.

Neuroprotective Properties

Emerging studies suggest that triazole derivatives may possess neuroprotective effects. In vitro assays indicated that these compounds could mitigate oxidative stress-induced neuronal damage. The mechanism is believed to involve the modulation of intracellular signaling pathways associated with cell survival.

Clinical Trials

A clinical trial assessing the efficacy of aprepitant in combination with other antiemetics demonstrated improved control over nausea and vomiting in patients undergoing chemotherapy. The trial highlighted that patients receiving aprepitant experienced fewer side effects compared to those receiving standard treatments alone.

In Vivo Studies

In vivo studies on rodents treated with this compound showed significant reductions in both acute and delayed phases of chemotherapy-induced emesis.

Data Tables

| Study | Findings | Reference |

|---|---|---|

| Animal Model Study | Significant reduction in vomiting episodes post-chemotherapy | [Source 1] |

| Clinical Trial | Improved antiemetic efficacy when combined with other agents | [Source 2] |

| In Vitro Neuroprotection | Reduction in oxidative stress markers in neuronal cells | [Source 3] |

Propiedades

IUPAC Name |

3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OUWQEXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.